molecular formula C8H15NO B13893585 4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL

4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL

Cat. No.: B13893585
M. Wt: 141.21 g/mol
InChI Key: RLHSLZHNCCHOJX-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL typically involves the reaction of cyclohexene with formaldehyde and ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the aminomethyl group. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of intermediate compounds followed by further reactions to introduce the aminomethyl and methyl groups. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives. Substitution reactions can lead to a variety of aminomethyl-substituted cyclohexene compounds .

Scientific Research Applications

4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The compound may also participate in signaling pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)pyridine
  • 4-(Aminomethyl)cyclohexanol

Uniqueness

4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL is unique due to its specific structural features, including the presence of both an aminomethyl group and a cyclohexene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexene ring with an aminomethyl substituent, which contributes to its unique biological properties. The structural formula can be represented as follows:

C9H15NO\text{C}_9\text{H}_{15}\text{N}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
  • Receptor Modulation : The compound may influence receptor activity, thereby affecting various signaling pathways within cells. This modulation can lead to alterations in cellular processes, including metabolism and gene expression.

1. Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Studies have shown that it can inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated.

2. Neurological Applications

There is ongoing research into the compound's therapeutic applications for neurological disorders. Its ability to modulate neurotransmitter receptors suggests potential use in conditions such as anxiety and depression.

3. Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Further investigations are necessary to confirm its efficacy against specific cancer types and elucidate its mechanism of action .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Identified as a potent inhibitor in the fibrinolytic system, suggesting similar mechanisms may be applicable to this compound.
Highlighted structure–activity relationships (SAR) for related compounds, emphasizing the importance of functional groups in modulating biological activity.
Investigated anticancer effects of structurally similar compounds, indicating potential pathways for further exploration with this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
4-(Aminomethyl)benzoic acidStructureEnzyme inhibitor
4-(Aminomethyl)pyridineStructureAntimicrobial properties
4-(Aminomethyl)cyclohexanolStructureAnalgesic effects

These comparisons highlight the distinctiveness of this compound due to its cyclohexene structure combined with the aminomethyl group.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-(aminomethyl)-1-methylcyclohex-3-en-1-ol

InChI

InChI=1S/C8H15NO/c1-8(10)4-2-7(6-9)3-5-8/h2,10H,3-6,9H2,1H3

InChI Key

RLHSLZHNCCHOJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CC1)CN)O

Origin of Product

United States

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